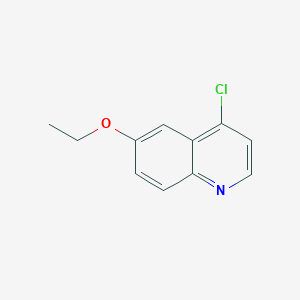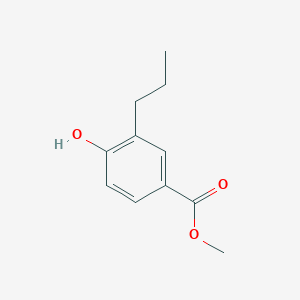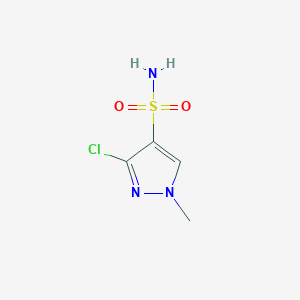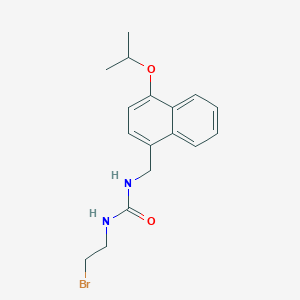![molecular formula C8H11NO3 B010745 Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) CAS No. 105623-57-2](/img/structure/B10745.png)
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms associated with various inflammatory conditions. It has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. However, one of the limitations of using Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research involving Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). One potential area of research is in the development of new anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI). Further research is also needed to determine the potential use of Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) in cancer treatment and other medical applications.
Conclusion:
In conclusion, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. While its mechanism of action is not fully understood, it has been shown to have potential as an anti-inflammatory agent and as a cancer treatment. Further research is needed to fully understand its potential and to develop new applications for this compound.
Méthodes De Synthèse
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,3-dihydrofuran and ethyl isocyanoacetate in the presence of a base to form a dihydrofuran-2(3H)-one derivative. This derivative is then reacted with hydrazine hydrate to form the final product, Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI).
Applications De Recherche Scientifique
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) has been studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where it has been shown to have potential as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
105623-57-2 |
|---|---|
Nom du produit |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-4-6-2-3-11-8(6)12-9-7/h6,8H,2-4H2,1H3 |
Clé InChI |
QYCJDGBKMHJQSX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC2C(C1)CCO2 |
SMILES canonique |
CC(=O)C1=NOC2C(C1)CCO2 |
Synonymes |
Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



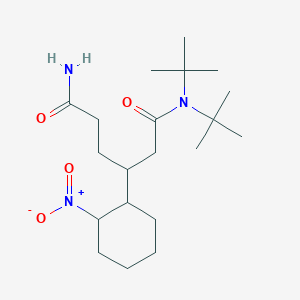
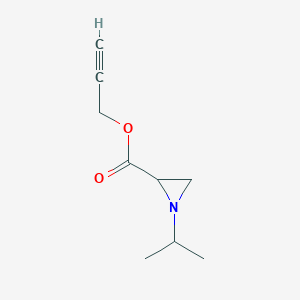
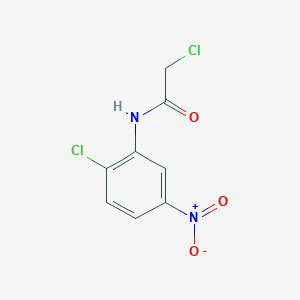
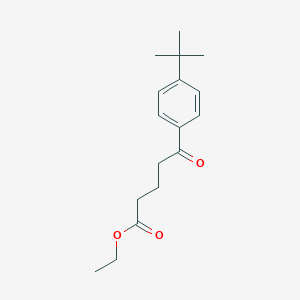

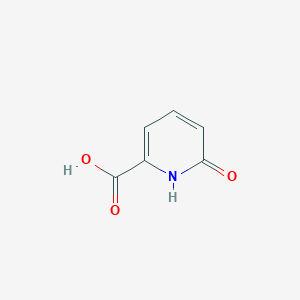
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
